

# Bioavailability of Estradiol from the Climara Pro® Patch: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |            |
|----------------|------------|
| Compound Name: | Climarapro |
| Cat. No.:      | B12716886  |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the bioavailability of estradiol from the Climara Pro® (estradiol/levonorgestrel transdermal system) patch. The document outlines the pharmacokinetic profile of estradiol and levonorgestrel as delivered by the patch, details the experimental methodologies used in bioavailability studies, and illustrates the hormonal signaling pathways involved.

## Introduction to Climara Pro®

Climara Pro® is a combination transdermal patch that delivers a continuous dose of estradiol (an estrogen) and levonorgestrel (a progestin) for the treatment of moderate to severe vasomotor symptoms associated with menopause and for the prevention of postmenopausal osteoporosis.<sup>[1][2]</sup> The patch is designed as a matrix system, where the active pharmaceutical ingredients are incorporated into the adhesive layer, allowing for once-weekly application.<sup>[3]</sup> This transdermal delivery system is intended to provide sustained serum concentrations of both hormones, mimicking physiological levels and avoiding the first-pass metabolism associated with oral administration.

## Pharmacokinetic Profile and Bioavailability Data

The bioavailability of estradiol and levonorgestrel from the Climara Pro® patch has been established through clinical pharmacokinetic studies in healthy postmenopausal women.<sup>[4]</sup> The patch delivers a nominal 0.045 mg of estradiol and 0.015 mg of levonorgestrel per day.<sup>[5]</sup>

## Estradiol and Levonorgestrel Pharmacokinetics

Following the application of the Climara Pro® patch, serum concentrations of estradiol reach levels equivalent to the early follicular phase in premenopausal women within 12-24 hours.[\[6\]](#) Peak serum concentrations of estradiol are typically observed between 2 to 2.5 days after application.[\[4\]](#)[\[7\]](#) For levonorgestrel, maximum concentrations are reached in approximately 2.5 days.[\[4\]](#)

Steady-state concentrations are achieved with continuous weekly application. The average serum estradiol concentration at steady state is approximately 35.7 pg/mL.[\[4\]](#)[\[7\]](#) For levonorgestrel, the average steady-state serum concentration is maintained at around 166 pg/mL.[\[4\]](#)[\[7\]](#)

The following tables summarize the key pharmacokinetic parameters for estradiol, its metabolite estrone, and levonorgestrel after single and multiple applications of the Climara Pro® patch.

Table 1: Summary of Mean ( $\pm$  SD) Pharmacokinetic Parameters for Estradiol, Estrone, and Levonorgestrel Following a Single Application of Climara Pro® in 24 Healthy Postmenopausal Women[\[4\]](#)

| Parameter       | Units   | Estradiol       | Estrone         | Levonorgestrel   |
|-----------------|---------|-----------------|-----------------|------------------|
| Cmax            | pg/mL   | 49.9 $\pm$ 16.1 | 48.7 $\pm$ 11.2 | 224 $\pm$ 73.1   |
| Tmax            | hours   | 48.0 (12-168)   | 60.0 (24-168)   | 60.0 (24-168)    |
| AUC(0-168)      | pg·h/mL | 6028 $\pm$ 2043 | 6476 $\pm$ 1561 | 30345 $\pm$ 9864 |
| T $\frac{1}{2}$ | hours   | 3.0 $\pm$ 0.67  | -               | 28 $\pm$ 6.4     |

Tmax is expressed as the median (range).

Table 2: Summary of Mean ( $\pm$  SD) Pharmacokinetic Parameters for Estradiol, Estrone, and Levonorgestrel Following Multiple Applications of Climara Pro® in 44 Healthy Postmenopausal Women (at Week 4)[\[4\]](#)

| Parameter | Units | Estradiol   | Estrone     | Levonorgestrel |
|-----------|-------|-------------|-------------|----------------|
| Cavg      | pg/mL | 35.7 ± 10.1 | 39.5 ± 9.4  | 166 ± 52       |
| Cmax      | pg/mL | 51.1 ± 17.5 | 50.8 ± 14.2 | 227 ± 78       |
| Cmin      | pg/mL | 24.3 ± 8.0  | 30.6 ± 8.0  | 119 ± 42       |

## Factors Influencing Bioavailability

The site of application can influence the absorption of estradiol from transdermal patches. Studies on estradiol-only patches have shown that application to the buttock can result in a higher peak plasma concentration (Cmax) and greater overall bioavailability (AUC) compared to application on the abdomen.<sup>[8]</sup> While specific data for Climara Pro® application sites is not detailed in the provided search results, it is a factor to consider in clinical practice. Adhesion of the patch is also critical for consistent drug delivery.<sup>[9][10]</sup>

## Experimental Protocols for Bioavailability Assessment

The determination of estradiol and levonorgestrel bioavailability from the Climara Pro® patch involves a series of well-defined experimental protocols, including in vivo pharmacokinetic studies, in vitro skin permeation tests, and adhesion studies.

### In Vivo Pharmacokinetic Study Protocol

A typical in vivo bioavailability study for a transdermal system like Climara Pro® follows a randomized, crossover design in a population of healthy, postmenopausal women.<sup>[5][11]</sup>

#### Study Design:

- Participants: Healthy, non-smoking postmenopausal women.
- Design: Single-dose or multiple-dose, two-treatment, two-period crossover study.<sup>[12]</sup>
- Treatment: Application of the Climara Pro® patch to a specified anatomical site (e.g., lower abdomen or upper buttock) for 7 days.<sup>[12]</sup>

- **Blood Sampling:** Serial blood samples are collected at predefined time points before and after patch application (e.g., -1, -0.5, 0, 4, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours post-application) to determine the plasma concentrations of estradiol and levonorgestrel.[\[5\]](#)
- **Washout Period:** A sufficient washout period is implemented between treatment periods in crossover studies.
- **Pharmacokinetic Analysis:** Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as C<sub>max</sub>, T<sub>max</sub>, AUC, and T<sub>1/2</sub>. Baseline correction is often applied for endogenous estradiol levels.[\[12\]](#)

**Analytical Methodology:** The quantification of the low concentrations of estradiol and levonorgestrel in human plasma requires highly sensitive and specific analytical methods. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a commonly employed technique.[\[4\]](#)[\[8\]](#)[\[13\]](#)

- **Sample Preparation:** This typically involves protein precipitation followed by liquid-liquid extraction to isolate the analytes from the plasma matrix.[\[4\]](#)[\[8\]](#)[\[13\]](#)
- **Chromatographic Separation:** A reverse-phase C18 column is used to separate estradiol, levonorgestrel, and an internal standard.[\[4\]](#)[\[8\]](#)[\[13\]](#)
- **Mass Spectrometric Detection:** A triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive-ion mode is used for quantification. Multiple reaction monitoring (MRM) is employed for high selectivity.[\[4\]](#)[\[8\]](#)[\[13\]](#)

## In Vitro Skin Permeation Testing

In vitro skin permeation studies are crucial for the development and characterization of transdermal delivery systems. These studies assess the rate at which the active ingredients permeate through a skin model.[\[3\]](#)[\[14\]](#)

- **Skin Model:** Excised human or animal (e.g., porcine or hairless mouse) skin is used as a membrane in a diffusion cell.[\[3\]](#)[\[15\]](#)
- **Apparatus:** Franz diffusion cells are commonly used. The patch is applied to the epidermal side of the skin, and the receptor chamber is filled with a suitable medium (e.g., phosphate-)

buffered saline).[15][16]

- Sampling: Samples are withdrawn from the receptor medium at various time points and analyzed for the concentration of the permeated drug.
- Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time to determine the steady-state flux (J<sub>ss</sub>).[15]

## Adhesion and Skin Irritation Studies

The adhesion performance and skin tolerability of the patch are critical for patient compliance and consistent drug delivery.

- Adhesion Assessment: Adhesion is typically evaluated visually at specified time points using a scoring system (e.g., a 0 to 4 scale, where 0 represents no lifting and 4 represents complete detachment).[9] These studies are often conducted with a placebo patch containing only the adhesive.[9]
- Skin Irritation Assessment: Skin irritation is evaluated by trained investigators who assess for signs of erythema, edema, and other local skin reactions at the application site.[11]

## Hormonal Signaling Pathways

Estradiol and levonorgestrel exert their physiological effects by binding to specific intracellular receptors, which in turn modulate the transcription of target genes.

## Estradiol Signaling Pathway

Estradiol, the primary estrogenic component, mediates its effects through two main signaling pathways:

- Nuclear-Initiated Signaling: Estradiol binds to estrogen receptors (ER $\alpha$  and ER $\beta$ ) in the cytoplasm or nucleus. Upon binding, the receptor-ligand complex dimerizes and translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA, leading to the transcription of target genes.
- Membrane-Initiated Signaling: A subpopulation of estrogen receptors located at the plasma membrane can be activated by estradiol, leading to the rapid activation of various

intracellular signaling cascades, including protein kinase pathways.



[Click to download full resolution via product page](#)

Caption: Estradiol signaling via nuclear and membrane-initiated pathways.

## Levonorgestrel Signaling Pathway

Levonorgestrel, a progestin, primarily acts by binding to the progesterone receptor (PR). This interaction modulates the expression of genes involved in the female reproductive cycle. In the context of Climara Pro®, levonorgestrel's primary role is to counteract the proliferative effects of estrogen on the endometrium, thereby reducing the risk of endometrial hyperplasia.<sup>[9]</sup>



[Click to download full resolution via product page](#)

Caption: Levonorgestrel signaling through the progesterone receptor.

## Integrated Hormonal Action Workflow

The combined action of estradiol and levonorgestrel in Climara Pro® results in a dual therapeutic effect. Estradiol alleviates menopausal symptoms, while levonorgestrel protects the endometrium. The following diagram illustrates the logical workflow of their combined action.



[Click to download full resolution via product page](#)

Caption: Combined therapeutic action of estradiol and levonorgestrel.

## Conclusion

The Climara Pro® patch provides a reliable transdermal delivery system for the continuous administration of estradiol and levonorgestrel. The pharmacokinetic data demonstrates that the patch maintains steady-state serum concentrations of both hormones within the therapeutic range, offering an effective treatment for menopausal symptoms while ensuring endometrial protection. The well-established experimental protocols for assessing bioavailability, including in vivo pharmacokinetic studies and in vitro permeation tests, ensure the quality and efficacy of

this transdermal therapy. The combined signaling pathways of estradiol and levonorgestrel result in a comprehensive therapeutic effect for postmenopausal women.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous estradiol and levonorgestrel transdermal delivery from a 7-day patch: in vitro and in vivo drug deliveries of three formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steady-state bioavailability of estradiol from two matrix transdermal delivery systems, Alora and Climara - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethinyl estradiol and levonorgestrel pharmacokinetics with a low-dose transdermal contraceptive delivery system, AG200-15: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical experience with a seven-day estradiol transdermal system for estrogen replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. About Climara Pro® Treatment for Menopausal VMS | HCP Site [hcp.climarapro.com]
- 11. Bioavailability of estradiol from two matrix transdermal delivery systems: Menorest and Climara - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. scholar.ui.ac.id [scholar.ui.ac.id]

- 14. scielo.org.co [scielo.org.co]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Bioavailability of Estradiol from the Climara Pro® Patch: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12716886#bioavailability-of-estradiol-from-the-climarapro-patch>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)